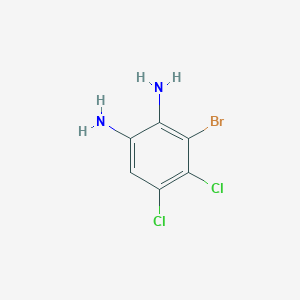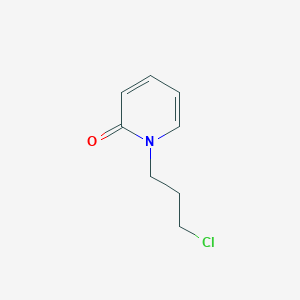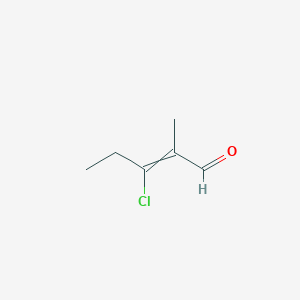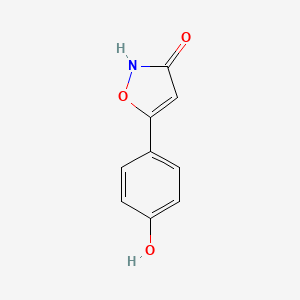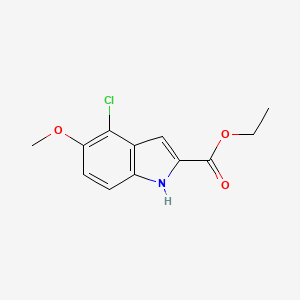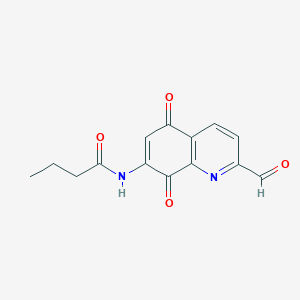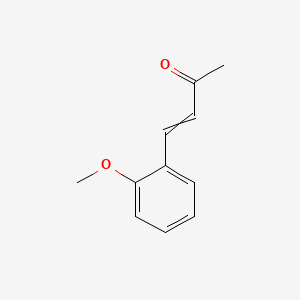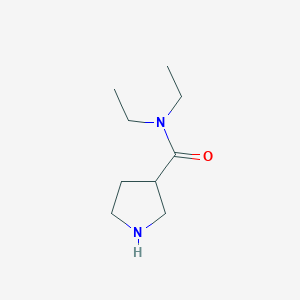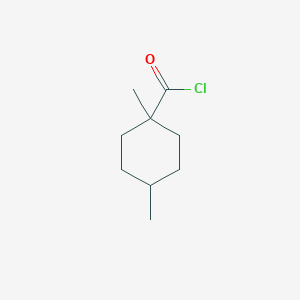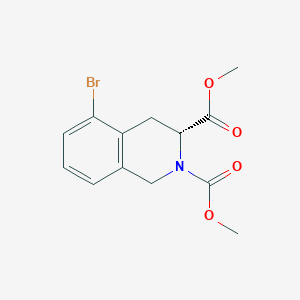
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoquinoline precursor, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach not only improves efficiency but also enhances safety by minimizing the handling of hazardous chemicals.
化学反応の分析
Types of Reactions
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Bromine-containing by-products.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
科学的研究の応用
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- Dimethyl (3R)-5-chloro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
- Dimethyl (3R)-5-fluoro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
- Dimethyl (3R)-5-iodo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
Uniqueness
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C13H14BrNO4 |
|---|---|
分子量 |
328.16 g/mol |
IUPAC名 |
dimethyl (3R)-5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO4/c1-18-12(16)11-6-9-8(4-3-5-10(9)14)7-15(11)13(17)19-2/h3-5,11H,6-7H2,1-2H3/t11-/m1/s1 |
InChIキー |
IAVCINLGBBDZKM-LLVKDONJSA-N |
異性体SMILES |
COC(=O)[C@H]1CC2=C(CN1C(=O)OC)C=CC=C2Br |
正規SMILES |
COC(=O)C1CC2=C(CN1C(=O)OC)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


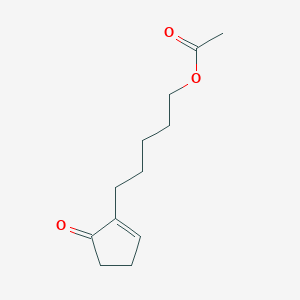
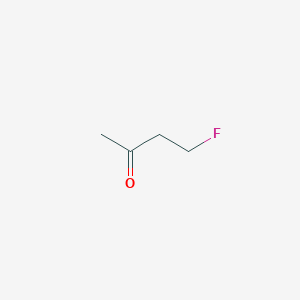
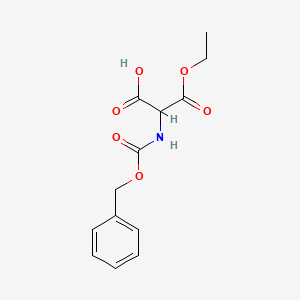
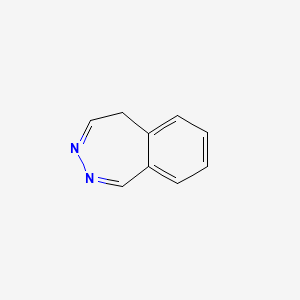
![1-[4-(1,1-Dimethylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B8638400.png)
